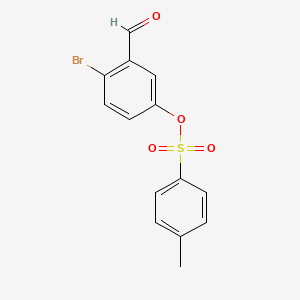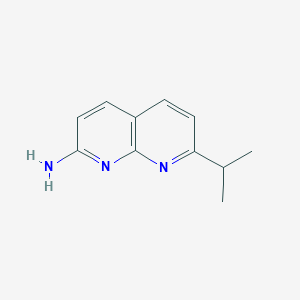![molecular formula C16H23NO2 B13873062 Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate CAS No. 1035270-82-6](/img/structure/B13873062.png)
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate is an organic compound with the molecular formula C16H23NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a dimethyl-substituted piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3,3-dimethylpiperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
Reduction: 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzyl alcohol
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing pain perception or inflammation.
類似化合物との比較
Similar Compounds
- Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate
- Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
- 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
Uniqueness
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate is unique due to its specific substitution pattern on the piperidine ring and the presence of a methyl ester group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
特性
CAS番号 |
1035270-82-6 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C16H23NO2/c1-16(2)9-4-10-17(12-16)11-13-5-7-14(8-6-13)15(18)19-3/h5-8H,4,9-12H2,1-3H3 |
InChIキー |
IHDDUYLMOHBDEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN(C1)CC2=CC=C(C=C2)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)

![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)

![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)


![[4-(Hydrazinylmethyl)pyridin-2-yl]methanol](/img/structure/B13873054.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
